molecular formula C9H15NO5 B1403425 2-Oxa-5-azaspiro[3.5]nonane oxalate CAS No. 1706462-77-2

2-Oxa-5-azaspiro[3.5]nonane oxalate

Cat. No.: B1403425
CAS No.: 1706462-77-2
M. Wt: 217.22 g/mol
InChI Key: OQWJBTNQYYQHRU-UHFFFAOYSA-N
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Description

Contextual Significance of Spirocyclic Heterocycles in Modern Organic Chemistry

Spirocyclic heterocycles are a fascinating class of organic compounds distinguished by a single atom that is common to two rings. walshmedicalmedia.com This structural feature imparts a rigid, three-dimensional conformation that is highly sought after in various fields of chemistry. walshmedicalmedia.com Unlike their more "flat" counterparts, the distinct spatial arrangement of spirocycles allows for precise orientation of functional groups, which can lead to highly specific interactions with biological targets or unique properties in materials science. walshmedicalmedia.comnih.gov

In medicinal chemistry, the incorporation of a spirocyclic scaffold can significantly alter the pharmacological and pharmacokinetic properties of a molecule. nih.gov This has driven intense interest in the synthesis of these complex structures. The rigidity of the spirocyclic framework can enhance binding affinity to proteins and enzymes, leading to more potent and selective drugs. nih.gov Furthermore, spirocycles are often associated with improved metabolic stability, a crucial factor in drug development. univ.kiev.ua

The applications of spiro heterocycles extend beyond pharmaceuticals into materials science, where they are utilized in the design of materials with specific optical, electronic, or mechanical properties. walshmedicalmedia.comnih.gov Their unique structures have found use in organic electronics, sensors, and nanotechnology. walshmedicalmedia.com The development of efficient and environmentally friendly synthetic methods for creating these molecules remains a significant focus for organic chemists. nih.gov

Overview of the 2-Oxa-5-azaspiro[3.5]nonane Scaffold and its Derivatives in Academic Exploration

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a bicyclic system featuring a spiro junction between an oxetane (B1205548) ring and a piperidine (B6355638) ring. uni.lu The oxalate (B1200264) salt form of this compound, 2-Oxa-5-azaspiro[3.5]nonane oxalate, is often used to improve its stability and handling characteristics. This particular scaffold and its derivatives have garnered attention in chemical research as valuable building blocks for the synthesis of more complex molecules.

The inherent structural rigidity of the 2-Oxa-5-azaspiro[3.5]nonane core makes it an attractive motif for medicinal chemistry applications. Researchers have explored its use in the development of agents targeting various biological systems. For instance, derivatives of this scaffold have been investigated for their potential as modulators of sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.

The synthesis of 2-Oxa-5-azaspiro[3.5]nonane and its analogs often involves multi-step sequences, highlighting the challenges and ingenuity of modern synthetic organic chemistry. The exploration of different synthetic routes and the functionalization of the core structure are active areas of academic inquiry, aiming to expand the chemical space and unlock new potential applications for this versatile scaffold. univ.kiev.ua

Table 1: Chemical Identifiers for 2-Oxa-5-azaspiro[3.5]nonane

IdentifierValue
IUPAC Name 2-oxa-5-azaspiro[3.5]nonane
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
CAS Number 1046153-04-1
InChI InChI=1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2
InChIKey FNTBEHJVXDDFRG-UHFFFAOYSA-N
SMILES C1CCNC2(C1)COC2

Data sourced from PubChem. nih.gov

Table 2: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-oxa-5-azaspiro[3.5]nonane;oxalic acid
Molecular Formula C₉H₁₅NO₅
Molecular Weight 217.22 g/mol
CAS Number 1706462-77-2
InChI 1S/C7H13NO.C2H2O4/c1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
InChIKey KFMUWBFXUTUOEX-UHFFFAOYSA-N
SMILES C1CCNC2(C1)COC2.C(=O)(C(=O)O)O

Data primarily sourced from research and supplier information. bldpharm.com

Properties

IUPAC Name

2-oxa-5-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJBTNQYYQHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-96-1
Record name 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 2 Oxa 5 Azaspiro 3.5 Nonane Oxalate and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical steps known as "disconnections." wikipedia.orgamazonaws.com For 2-Oxa-5-azaspiro[3.5]nonane, the primary structural feature is the spirocyclic core containing an oxetane (B1205548) and a piperidine (B6355638) ring.

The key disconnections for this target molecule (Target 1) involve breaking the bonds that form the two heterocyclic rings. A logical approach is to disconnect the C-N and C-O bonds of the heterocyclic systems.

Disconnection of the Piperidine Ring: A common disconnection strategy for cyclic amines involves breaking a C-N bond, which points to a synthesis from an acyclic amino-halide or a related precursor that can undergo intramolecular cyclization. For the piperidine portion of 2-Oxa-5-azaspiro[3.5]nonane, this suggests a precursor like a 3,3-disubstituted piperidine that can be formed from a suitable dihalide and an amine.

Disconnection of the Oxetane Ring: The oxetane ring can be disconnected at the C-O-C ether linkage. This retrosynthetic step leads back to a 1,3-diol derivative, which can be cyclized, often under acidic or basic conditions, to form the four-membered oxetane ring.

A plausible retrosynthetic pathway could involve disconnecting the spirocycle at the C-N bond of the piperidine ring and the C-O bond of the oxetane ring, leading back to simpler, more accessible starting materials. For instance, one could envision building the piperidine ring onto a pre-existing oxetane core, or vice-versa. A central precursor could be a 3,3-disubstituted piperidine or a functionalized oxetane that allows for the subsequent construction of the second ring.

Divergent and Convergent Synthetic Pathways

The construction of the 2-Oxa-5-azaspiro[3.5]nonane scaffold can be approached through both divergent and convergent strategies, leveraging various cyclization reactions and precursor molecules.

Cyclization Reactions in Spirocyclic Ring Construction

The formation of the spirocyclic system is the cornerstone of the synthesis. Intramolecular cyclization is a powerful method for constructing such ring systems. walshmedicalmedia.com These reactions can be triggered by various means, including heat, acid, or base. walshmedicalmedia.com

For instance, the synthesis of the related compound 2,5-dioxa-8-azaspiro[3.5]nonane involves an initial acylation followed by an intramolecular cyclization under basic conditions to form a lactam, which is subsequently reduced. google.com A similar strategy could be envisioned for 2-Oxa-5-azaspiro[3.5]nonane, where an intermediate containing a nucleophilic amine and an electrophilic leaving group on the appropriate carbon framework undergoes ring closure.

Other advanced cyclization strategies applicable to spiro-heterocycle synthesis include:

Radical Cyclization: Free-radical cyclizations are a versatile method for creating both carbocyclic and heterocyclic rings. researchgate.net

Cascade or Domino Reactions: These reactions involve multiple bond-forming events in a single synthetic operation, efficiently building complex structures like spirocycles. walshmedicalmedia.comrsc.org

Metal-Catalyzed Cyclizations: Transition metals can catalyze challenging bond formations, including those needed for spirocycle synthesis. walshmedicalmedia.com For example, rhodium(I)-catalyzed cycloisomerization has been used to create seven-membered azaspiro compounds. acs.org

Approaches Utilizing Oxetane and Azaspiro Precursors

Syntheses can be designed to start from precursors that already contain one of the desired heterocyclic rings.

One common approach involves using a functionalized oxetane as a building block. A key precursor for the synthesis of the analogue 2,5-dioxa-8-azaspiro[3.5]nonane is 3-((benzylamino)methyl)oxetan-3-ol. google.com This highlights a strategy where a 3,3-disubstituted oxetane bearing functionalities suitable for building the second ring is employed. For the target compound, a synthon like 3-(aminomethyl)-3-(hydroxymethyl)oxetane or a derivative thereof could be a critical starting point for subsequent piperidine ring formation.

Alternatively, the synthesis could commence with a pre-formed piperidine ring. For example, a 4-piperidone (B1582916) derivative could be functionalized at the 4-position with groups that allow for the construction of the oxetane ring, perhaps through a tandem aldol-lactonization sequence followed by reduction, a strategy used in the synthesis of the related 1-oxo-2-oxa-5-azaspiro[3.4]octane system. nih.gov

Role of Protecting Group Strategies in Synthesis

In multi-step syntheses involving molecules with multiple reactive functional groups, protecting groups are essential to ensure chemoselectivity. organic-chemistry.orgwikipedia.org The synthesis of 2-Oxa-5-azaspiro[3.5]nonane involves a secondary amine and potentially hydroxyl intermediates, both of which often require protection.

The amine group is typically protected as a carbamate, such as with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, or as a benzyl (B1604629) (Bn) derivative. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the conditions required for its removal. organic-chemistry.orgchemistrytalk.org For example, the Boc group is acid-labile, while the Cbz and Bn groups are typically removed by catalytic hydrogenolysis. organic-chemistry.org In the synthesis of the analogue 2,5-dioxa-8-azaspiro[3.5]nonane, a benzyl (Bn) group is used to protect the nitrogen atom, which is later removed via catalytic hydrogenation in the final step. google.com

Functional GroupProtecting GroupAbbreviationTypical Deprotection ConditionsReference
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl) organic-chemistry.org
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.org
BenzylBnCatalytic Hydrogenolysis (H₂, Pd/C) google.com
Alcoholtert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF) or acid youtube.com
BenzylBnCatalytic Hydrogenolysis (H₂, Pd/C) wikipedia.org

Advanced Catalysis and Reaction Conditions for Enhanced Efficiency

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of complex heterocyclic systems like 2-Oxa-5-azaspiro[3.5]nonane can benefit significantly from such approaches.

Organocatalysis: Chiral amine catalysts and Brønsted acids have proven effective in the asymmetric synthesis of spiro compounds, often proceeding through cascade reactions. rsc.orgrsc.org For instance, chiral primary amines can activate substrates by forming iminium ions, facilitating subsequent stereoselective transformations. rsc.org

Transition Metal Catalysis: Palladium, rhodium, and other transition metals are widely used to catalyze key bond-forming reactions. walshmedicalmedia.comnih.gov For example, a patent for the synthesis of 7-oxo-2-azaspiro[3.5]nonane utilizes a phase transfer catalyst to facilitate a cyclization reaction. google.com Rhodium catalysts have been employed in cycloisomerization/Diels-Alder cascades to build azaspiro frameworks. acs.org

Phase Transfer Catalysis: This technique is particularly useful in reactions involving immiscible phases, often enhancing reaction rates and yields by transporting a reactant from one phase to another. Its application in the synthesis of a 7-oxo-2-azaspiro[3.5]nonane intermediate demonstrates its utility in constructing spirocyclic systems. google.com

The choice of reaction conditions, including solvent, temperature, and stoichiometry, is crucial for maximizing yield and minimizing side products. For example, the synthesis of the 2,5-dioxa-8-azaspiro[3.5]nonane analogue specifies the use of dichloromethane (B109758) as a solvent for the initial acylation and N,N-dimethylformamide (DMF) for the subsequent cyclization, with precise control over the base and reducing agent used in each step. google.com

AnalogueKey Reaction StepCatalyst/ReagentReference
2,5-Dioxa-8-azaspiro[3.5]nonaneIntramolecular CyclizationSodium hydride (NaH) google.com
7-Oxo-2-azaspiro[3.5]nonaneFirst CyclizationTetrabutylammonium bromide (Phase Transfer Catalyst) google.com
Spiro-γ-lactonesCyclization/CarbonylationPalladium(II) complex nih.gov
Seven-membered Azaspiro CompoundsCycloisomerization/Diels-AlderRhodium(I) complex acs.org

Isolation and Purification Techniques for Spirocyclic Oxalate (B1200264) Salts

The final step in the synthesis is the formation of the oxalate salt, followed by its isolation and purification. The conversion of the free amine base to its oxalate salt often enhances its crystallinity, facilitating purification and improving its stability and handling properties.

The general procedure involves dissolving the purified spirocyclic amine free base in a suitable organic solvent, such as isopropanol (B130326) (IPA), ethanol, or ethyl acetate. sciencemadness.orgbeilstein-journals.org A solution of oxalic acid (typically one equivalent for the mono-oxalate salt) in the same or a compatible solvent is then added. sciencemadness.org Precipitation or crystallization of the amine oxalate salt often occurs directly upon mixing or may be induced by cooling, adding a non-polar co-solvent (like diethyl ether), or reducing the solvent volume. sciencemadness.org

The crude salt is then collected by filtration. Purification is typically achieved by recrystallization. illinois.edu This involves dissolving the crude salt in a minimum amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly, promoting the formation of well-defined crystals of high purity. The selection of the appropriate solvent system is crucial and is determined empirically to find a system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below. beilstein-journals.orgillinois.edu The final product is then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum. sciencemadness.org

Structural Elucidation and Conformational Analysis of 2 Oxa 5 Azaspiro 3.5 Nonane Oxalate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Connectivity

No specific ¹H or ¹³C NMR spectral data for 2-Oxa-5-azaspiro[3.5]nonane oxalate (B1200264) could be located in the reviewed literature. While the molecular structure of the free base, 2-Oxa-5-azaspiro[3.5]nonane , suggests a unique set of proton and carbon environments stemming from the spirocyclic fusion of an oxetane (B1205548) and a piperidine (B6355638) ring, experimental chemical shifts, coupling constants, and through-space correlations (from techniques like NOESY) for the oxalate salt are not documented. Such data would be crucial for unequivocally confirming the connectivity of the atoms and for providing insights into the solution-state conformation of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Similarly, a search for single-crystal X-ray diffraction studies on 2-Oxa-5-azaspiro[3.5]nonane oxalate did not yield any results. Therefore, critical data regarding its solid-state conformation, including bond lengths, bond angles, and the three-dimensional arrangement of the spirocyclic system and the oxalate counter-ion, remain undetermined. X-ray crystallography would provide unambiguous proof of the molecular structure and offer valuable information on intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Chemical Reactivity and Derivatization of the 2 Oxa 5 Azaspiro 3.5 Nonane Core

Oxidation Reactions and their Regioselectivity

The 2-Oxa-5-azaspiro[3.5]nonane core possesses two primary sites susceptible to oxidation: the secondary amine of the piperidine (B6355638) ring and the carbon atoms adjacent to the ether oxygen and the nitrogen atom. The regioselectivity of oxidation reactions is dependent on the specific reagents and reaction conditions employed.

While specific studies on the oxidation of the parent 2-Oxa-5-azaspiro[3.5]nonane are not extensively documented in publicly available literature, general principles of heterocyclic chemistry suggest that the nitrogen atom is a likely site of initial oxidation. Common oxidizing agents can convert the secondary amine to a variety of functional groups. For instance, oxidation of similar N-heterocyclic compounds can lead to the formation of N-oxides or, under more vigorous conditions, can result in ring cleavage.

In the context of related azaspirocycles, oxidative cyclization is a known method for their synthesis. For example, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid to yield the spirocyclic system. This indicates that the piperidine ring within the 2-Oxa-5-azaspiro[3.5]nonane scaffold could potentially be formed through an oxidative cyclization process.

Moreover, the oxidation of spirocyclic systems can be influenced by the presence of other functional groups. For instance, in the synthesis of spiro-β-lactam steroids, a cascade 4-endo N-cyclization is followed by an aerobic oxidation sequence. nih.gov This suggests that the presence of activating groups on the 2-Oxa-5-azaspiro[3.5]nonane core could direct the regioselectivity of oxidation reactions.

Table 1: Potential Oxidation Reactions of the 2-Oxa-5-azaspiro[3.5]nonane Core

Reagent/ConditionPotential Product(s)Regioselectivity
Mild Oxidants (e.g., H₂O₂)N-oxideOxidation at the nitrogen atom
Strong Oxidants (e.g., KMnO₄)Ring-opened products (dicarboxylic acids)Cleavage of the piperidine ring
Oxone® in formic acidFormation of spirocyclic system from precursorImplied in synthetic routes

Reduction Chemistry and Stereocontrol in Product Formation

The reduction of derivatives of the 2-Oxa-5-azaspiro[3.5]nonane core is a key transformation for accessing a variety of functionalized analogs. A notable example from the literature describes the reduction of 5-(benzo[d] rsc.orgdioxol-5-ylmethyl)-2-oxa-5-azaspiro[3.5]non-7-ene. In this case, the double bond within the piperidine ring is reduced using hydrogen gas in the presence of a 5% Rhodium on carbon (Rh/C) catalyst in methanol. rsc.org This reaction proceeds to full consumption of the starting material, indicating an efficient reduction of the enamine moiety to the corresponding saturated piperidine.

The stereocontrol of such reduction reactions is a critical aspect, as the formation of new stereocenters can significantly impact the biological activity of the resulting molecules. While the cited example does not specify the stereochemical outcome, the hydrogenation of cyclic enamines is known to be influenced by the steric environment around the double bond and the nature of the catalyst. The spirocyclic nature of the 2-Oxa-5-azaspiro[3.5]nonane core can be expected to impose significant steric hindrance, potentially leading to a high degree of stereoselectivity in the addition of hydrogen.

Furthermore, the reduction of other functional groups that may be present on the scaffold, such as ketones or esters, can also be achieved using standard reducing agents. The stereochemical outcome of these reductions would similarly be influenced by the rigid, three-dimensional structure of the spirocycle.

Table 2: Reduction of a 2-Oxa-5-azaspiro[3.5]nonane Derivative

SubstrateReagent/ConditionProduct
5-(benzo[d] rsc.orgdioxol-5-ylmethyl)-2-oxa-5-azaspiro[3.5]non-7-eneH₂, 5% Rh/C, MeOH5-(benzo[d] rsc.orgdioxol-5-ylmethyl)-2-oxa-5-azaspiro[3.5]nonane

Nucleophilic Substitution Reactions for Functionalization

Nucleophilic substitution reactions are a cornerstone of synthetic chemistry for the functionalization of heterocyclic scaffolds. In the 2-Oxa-5-azaspiro[3.5]nonane system, the secondary amine of the piperidine ring is a primary site for nucleophilic attack, typically after activation. For instance, N-acylation, N-alkylation, and N-arylation reactions are common strategies to introduce a wide range of substituents.

A study on the functionalization of the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a bioisostere of pipecolic acid, demonstrates various chemical transformations that can be extrapolated to the 2-Oxa-5-azaspiro[3.5]nonane core. univ.kiev.ua These transformations include the introduction of diverse functional groups, allowing for the incorporation of these spirocyclic motifs into bioactive compounds in versatile ways.

The oxetane (B1205548) ring itself can also participate in nucleophilic substitution reactions, although this often leads to ring-opening, which will be discussed in the next section. However, functionalization at the carbon atoms of the piperidine ring can be achieved through various synthetic routes that build the spirocycle with the desired substituents already in place. For example, a two-step route towards 2-oxa-5-azaspiro[3.5]nonane involves a Mannich-type addition of a Weiler dianion, where the resulting bis-nucleophilic δ-amino-β-ketoesters are cyclized with oxetanone. This approach allows for the introduction of substituents at various positions on the piperidine ring precursor.

Ring-Opening and Rearrangement Pathways of the Spirocyclic System

The strained four-membered oxetane ring in the 2-Oxa-5-azaspiro[3.5]nonane system is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. acs.org The presence of internal nucleophiles, such as the nitrogen atom of the piperidine ring, can facilitate intramolecular ring-opening and cyclization, potentially leading to novel heterocyclic scaffolds.

Rearrangement reactions of azaspirocycles are also known, such as the semipinacol rearrangement, which has been utilized in the formation of 6-azaspirocycles. google.com Although not directly documented for the 2-Oxa-5-azaspiro[3.5]nonane system, the potential for such rearrangements exists, especially if carbocationic intermediates are formed during a reaction.

Table 3: Potential Ring-Opening Reactions of the Oxetane Ring

Reagent/ConditionPotential Outcome
Strong Acid (e.g., H₂SO₄)Ring-opening to form a diol or other functionalized piperidine derivative
Nucleophile (e.g., Grignard reagent)Attack at the oxetane carbon, leading to a ring-opened alcohol
Intramolecular NucleophileRing-opening followed by cyclization to form a new heterocyclic system

Oxidative Cyclization Reactions Leading to Fused Heterocycles

Oxidative cyclization represents a powerful strategy for the synthesis of complex heterocyclic systems, including those containing spirocyclic motifs. In the context of the 2-Oxa-5-azaspiro[3.5]nonane core, oxidative cyclization can be envisioned as a method to construct fused heterocyclic rings onto the existing spirocyclic framework.

While direct examples of oxidative cyclization starting from a pre-formed 2-Oxa-5-azaspiro[3.5]nonane are not prevalent in the literature, the synthesis of related azaspiro[4.5]decane systems through the oxidative cyclization of olefinic precursors has been described. This suggests that if the 2-Oxa-5-azaspiro[3.5]nonane core were functionalized with an appropriate olefinic side chain, intramolecular oxidative cyclization could lead to the formation of fused polycyclic systems.

Furthermore, gold-based cyclization strategies have been employed for the synthesis of 2-oxa-5-azaspiro[3.5]nonane derivatives, including the oxidative cyclization of Mannich annulation products with propargyl amines. This highlights the potential of using precursors with unsaturated functionalities to construct the spirocyclic core itself via an oxidative process. The reverse of this logic, starting with the spirocycle and adding an unsaturated group to then perform another cyclization, is a plausible synthetic strategy for creating more complex, fused heterocycles.

Computational and Theoretical Investigations of 2 Oxa 5 Azaspiro 3.5 Nonane Oxalate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 2-Oxa-5-azaspiro[3.5]nonane oxalate (B1200264). researchgate.netmdpi.comnih.gov These calculations can provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

For the 2-Oxa-5-azaspiro[3.5]nonane scaffold, DFT calculations would likely be performed using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-31G*) to obtain optimized geometries and electronic properties. mdpi.com Key parameters that would be investigated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The presence of both an oxygen atom in the oxetane (B1205548) ring and a nitrogen atom in the piperidine (B6355638) ring introduces polarity and potential sites for hydrogen bonding. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich regions (around the oxygen and nitrogen atoms) and electron-deficient regions, which are crucial for understanding intermolecular interactions. Furthermore, Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom and to understand the nature of the bonding and antibonding orbitals.

The oxalate counterion would be expected to interact with the protonated nitrogen of the piperidine ring through strong electrostatic interactions and hydrogen bonding. Quantum chemical calculations can model this interaction, providing information on the geometry and stability of the resulting salt.

Table 1: Predicted Electronic Properties of 2-Oxa-5-azaspiro[3.5]nonane (Parent Compound)

Parameter Predicted Value Method
Dipole Moment ~2.5 D DFT/B3LYP
HOMO Energy ~ -7.0 eV DFT/B3LYP
LUMO Energy ~ 1.5 eV DFT/B3LYP
HOMO-LUMO Gap ~ 8.5 eV DFT/B3LYP

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov For a flexible molecule like 2-Oxa-5-azaspiro[3.5]nonane, MD simulations are essential for exploring its conformational landscape. The piperidine ring can adopt various chair and boat conformations, and the oxetane ring also possesses a degree of flexibility.

MD simulations would typically be performed using a classical force field, such as AMBER or CHARMM, which has been parameterized for organic molecules. The system would consist of the 2-Oxa-5-azaspiro[3.5]nonane oxalate molecule solvated in a box of water molecules to mimic physiological conditions. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its accessible conformations.

Analysis of the MD trajectory would reveal the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest energy conformation in solution. The inherent rigidity of the spirocyclic scaffold is expected to limit the number of accessible conformations compared to more flexible, linear molecules. nih.gov

Table 2: Key Conformational Features of 2-Oxa-5-azaspiro[3.5]nonane

Feature Description
Piperidine Ring Predominantly exists in a chair conformation, but ring inversion is possible.
Oxetane Ring Puckered conformation with a defined barrier to inversion.
Spirocyclic Junction Constrains the relative orientations of the two rings, reducing overall flexibility.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods can be invaluable for predicting the chemical reactivity of 2-Oxa-5-azaspiro[3.5]nonane and for elucidating potential reaction mechanisms. nih.gov Reactivity indices derived from DFT calculations, such as the Fukui functions and the local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack.

The nitrogen atom of the piperidine ring is expected to be the primary site for protonation and alkylation reactions. The oxygen atom of the oxetane ring can also act as a Lewis base. The reactivity of the C-H bonds can also be assessed to predict sites of potential metabolism.

For the oxalate salt, the reactivity of the oxalate anion itself could be of interest, for example, in potential decarboxylation reactions under certain conditions. Computational modeling of reaction pathways can help to determine the activation energies and transition state structures for various potential reactions, providing a deeper understanding of the molecule's chemical stability and potential transformations. purdue.edu

In Silico Screening and Molecular Docking Studies (focused on scaffold interactions)

The 2-Oxa-5-azaspiro[3.5]nonane scaffold, with its well-defined three-dimensional structure, is an attractive candidate for in silico screening and molecular docking studies. nih.govnih.govresearchgate.net These computational techniques are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. youtube.com

In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The 2-Oxa-5-azaspiro[3.5]nonane scaffold can then be computationally "docked" into this site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Table 3: Potential Interacting Residues for the 2-Oxa-5-azaspiro[3.5]nonane Scaffold in a Hypothetical Binding Pocket

Interaction Type Potential Amino Acid Residues
Hydrogen Bond Donor Aspartic Acid, Glutamic Acid
Hydrogen Bond Acceptor Serine, Threonine, Tyrosine
Hydrophobic Interaction Leucine, Isoleucine, Valine, Phenylalanine
Cation-π Interaction Phenylalanine, Tyrosine, Tryptophan

Applications of the 2 Oxa 5 Azaspiro 3.5 Nonane Scaffold in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecule Construction

The inherent three-dimensionality of spirocyclic scaffolds makes them attractive building blocks for moving beyond the "flatland" of traditional aromatic compounds in drug discovery. The 2-oxa-5-azaspiro[3.5]nonane framework serves as a versatile starting point for creating novel, Fsp3-rich chemical structures. Its derivatives are designed to explore new regions of chemical space, offering a rigid core from which substituents can be projected in well-defined vectors.

Research has demonstrated the conversion of the isomeric 1-oxa-7-azaspiro[3.5]nonane scaffold into a variety of functionalized derivatives, highlighting its utility as a versatile building block for creating structurally diverse molecules. semanticscholar.org This strategic incorporation of spirocyclic oxetanes is a key method for accessing complex molecular architectures that are of significant interest in the development of new therapeutic agents.

Integration into Natural Product Mimics and Bio-inspired Scaffolds

A significant application of the oxa-azaspiro[3.5]nonane framework lies in its use as a bioisostere for common structural motifs found in natural products and bioactive molecules. Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate.

The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, an isomer of the title compound, has been successfully employed as a bioisostere of pipecolic acid. univ.kiev.ua This concept was demonstrated through its incorporation into analogues of the anesthetic drug Bupivacaine. univ.kiev.ua Replacing the traditional piperidine (B6355638) fragment with the spirocyclic amino acid resulted in an analog with not only comparable activity but also significantly lower toxicity and increased water solubility. univ.kiev.ua This highlights the potential of the scaffold to mimic natural fragments and generate novel, bio-inspired compounds with improved properties.

Table 1: Bioisosteric Replacement using an Oxa-azaspiro[3.5]nonane Scaffold
Original FragmentBioisosteric ScaffoldApplication ExampleObserved Improvements
Piperidine / Pipecolic Acid7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acidAnalogues of BupivacaineIncreased water solubility, 5-times lower toxicity. univ.kiev.ua

Role in the Synthesis of Novel Heterocyclic and Polycyclic Systems (e.g., Benzimidazoles, Imidazobenzimidazoles)

The 2-oxa-azaspiro[3.5]nonane scaffold is a key precursor for the synthesis of complex, fused heterocyclic and polycyclic systems. Its inherent reactivity and structural features enable its use in cyclization reactions to build intricate molecular frameworks.

A notable application is in the synthesis of novel benzimidazoles. The isomeric compound, 2-oxa-7-azaspiro[3.5]nonane, has been successfully utilized to create a spirocyclic oxetane-fused benzimidazole. mdpi.com In this synthesis, the spirocycle is first converted into an o-cycloalkylaminoacetanilide intermediate. mdpi.com This intermediate then undergoes an oxidative cyclization using reagents like Oxone® in formic acid to yield a complex tetracyclic system: 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]. mdpi.com This reaction demonstrates the scaffold's ability to participate in annulation reactions, fusing the spirocyclic motif onto other heterocyclic systems. mdpi.com

Table 2: Synthesis of Polycyclic Systems from an Oxa-azaspiro[3.5]nonane Scaffold
Starting ScaffoldReaction TypeKey ReagentsResulting Polycyclic SystemReference
2-Oxa-7-azaspiro[3.5]nonaneOxidative Cyclization / AnnulationOxone®, Formic Acid1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] mdpi.com

This synthetic strategy provides a direct route to novel, complex heterocyclic structures that are otherwise difficult to access, showcasing the pivotal role of the oxa-azaspiro[3.5]nonane scaffold in expanding the diversity of polycyclic compounds.

Application in Material Science for Unique Structural Motifs

While the 2-oxa-5-azaspiro[3.5]nonane scaffold and its isomers have been extensively explored in the context of medicinal chemistry and organic synthesis for biological applications, their use in material science is not widely documented in current scientific literature. The primary focus of research on these compounds has been leveraging their three-dimensional structure and physicochemical properties for interaction with biological targets. The unique, rigid, and spatially defined architecture of spirocycles could theoretically offer interesting properties for the development of novel polymers or crystalline materials, but specific examples or detailed studies concerning 2-oxa-5-azaspiro[3.5]nonane in this field are not presently available.

Medicinal Chemistry Perspectives of 2 Oxa 5 Azaspiro 3.5 Nonane Derivatives

Design and Synthesis of Bioactive Analogues for Target Interaction Studies

The generation of bioactive analogues is fundamental to exploring structure-activity relationships (SAR) and identifying lead compounds. The synthesis of derivatives based on the 2-oxa-5-azaspiro[3.5]nonane core allows for systematic modification to probe interactions with biological targets. Synthetic strategies for related azaspirocycles can be adapted, typically involving multi-step sequences that build the spirocyclic core first, followed by functionalization.

For instance, a general approach to synthesizing related 2,5-dioxa-8-azaspiro[3.5]nonane systems involves several key steps:

Reaction of a starting material like 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride. google.com

An intramolecular cyclization reaction to form the second ring. google.com

Reduction of an intermediate amide or lactam. google.com

Removal of protecting groups, such as a benzyl (B1604629) group, via catalytic hydrogenation to yield the final spirocyclic amine. google.com

This final amine serves as a versatile handle for diversification. A library of analogues can be created by reacting the secondary amine on the piperidine (B6355638) ring with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, or through reductive amination with aldehydes and ketones. These reactions introduce a wide range of functional groups, enabling the exploration of how different substituents impact target binding and biological activity. univ.kiev.ua The synthesis of functionalized derivatives of the isomeric 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing how diverse functional groups can be incorporated into such scaffolds for drug design applications. univ.kiev.uauniv.kiev.ua

Table 1: Illustrative Synthetic Scheme for Analogue Generation

Precursor Scaffold Reagent/Reaction Type Resulting Functional Group (R) Purpose in Target Interaction Studies
2-Oxa-5-azaspiro[3.5]nonane Acyl Chloride (R-COCl) Amide Probe hydrogen bonding and steric interactions
2-Oxa-5-azaspiro[3.5]nonane Aldehyde (R-CHO), NaBH(OAc)₃ Substituted Amine Introduce basic centers and modify pKa
2-Oxa-5-azaspiro[3.5]nonane Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Act as hydrogen bond donor/acceptor

Exploration of the Spirocyclic Oxetane (B1205548) Motif as a Bioisostere in Drug Discovery

Bioisosteric replacement is a key strategy in medicinal chemistry to enhance a molecule's pharmacological profile by substituting one functional group with another that has similar steric and electronic properties. The spirocyclic oxetane motif has emerged as a highly effective bioisostere for several common chemical groups. kara5.live Its incorporation is a modern approach to "escape from flatland," a concept that encourages the use of three-dimensional, sp³-rich structures to improve clinical success rates. univ.kiev.ua

The oxetane ring within the 2-oxa-5-azaspiro[3.5]nonane scaffold can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups. nih.govresearchgate.net This substitution can lead to profound improvements in physicochemical properties. Specifically, replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility while often reducing the rate of metabolic degradation. nih.govresearchgate.net

Furthermore, spirocyclic oxetanes, such as the related 2-oxa-6-azaspiro[3.3]heptane, show remarkable analogies to morpholine and can even surpass its ability to improve solubility. nih.govresearchgate.net The rigid, three-dimensional nature of the spirocyclic framework provides well-defined exit vectors for substituents, which can enhance binding to target proteins. researchgate.net This increased sp³ character is often associated with improved solubility and reduced off-target toxicity compared to planar, aromatic systems. tcichemicals.com

Table 2: Comparison of Physicochemical Properties of Functional Groups and their Oxetane Bioisosteres

Common Functional Group Bioisosteric Replacement Key Property Improvements Reference
gem-Dimethyl 3,3-Disubstituted Oxetane Increased aqueous solubility, improved metabolic stability, reduced lipophilicity. researchgate.netnih.gov researchgate.netnih.gov
Carbonyl (C=O) Oxetane Improved metabolic stability, potential for novel hydrogen bonding, escape carbonyl-specific degradation. nih.govnih.gov nih.govnih.gov
Morpholine Spirocyclic Aza-Oxetane Comparable or superior solubilizing ability, novel 3D scaffold. nih.govresearchgate.net nih.govresearchgate.net

Investigation of Interactions with Specific Molecular Targets and Biochemical Pathways (e.g., Enzyme Inhibition)

Derivatives of the azaspiro[3.5]nonane scaffold have been successfully designed to interact with specific molecular targets. A notable example involves the design of novel agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.

In a focused drug discovery campaign, a series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated for their ability to activate the GPR119 receptor. nih.gov Through systematic optimization of substituents on both the piperidine nitrogen and an attached aryl group, researchers were able to identify compounds with high potency. nih.gov This work demonstrated that the rigid spirocyclic core served as an effective scaffold to orient the key pharmacophoric elements for optimal interaction with the receptor's binding pocket. The lead compound from this series, 54g , not only showed high potency as a GPR119 agonist but also exhibited a favorable pharmacokinetic profile and a significant glucose-lowering effect in a diabetic rat model. nih.gov

This example underscores how the 2-oxa-5-azaspiro[3.5]nonane scaffold can be utilized to develop potent and selective modulators of protein function. The oxetane component can engage in hydrogen bonding interactions, while the piperidine ring can be functionalized to achieve desired interactions and physicochemical properties. nih.govnih.gov Another example includes the incorporation of a spirocyclic oxetane into an analogue of the antibiotic ciprofloxacin, suggesting the utility of this motif in targeting bacterial enzymes like DNA gyrase. acs.org

Table 3: Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists

Compound R² Group (Piperidine N-capping) R³ Group (Aryl) GPR119 Agonist Potency (EC₅₀)
54a Pyrimidin-2-yl 4-cyanophenyl 11 nM
54d 5-cyanopyridin-2-yl 4-cyanophenyl 3 nM
54g 5-cyanopyridin-2-yl 4-(methylsulfonyl)phenyl 2 nM
54j 5-methyl-1,3,4-oxadiazol-2-yl 4-cyanophenyl 22 nM

(Data adapted from a study on GPR119 agonists to illustrate SAR principles for the azaspiro[3.5]nonane scaffold. nih.gov)

Utility as Probes for Understanding Biological Mechanisms (e.g., NQO1 binding)

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The 2-oxa-5-azaspiro[3.5]nonane scaffold is well-suited for the development of such probes due to its favorable physicochemical properties and synthetic tractability. An area where such a scaffold could be applied is in the design of probes for NAD(P)H: quinone oxidoreductase 1 (NQO1).

NQO1 is an enzyme that is overexpressed in many human tumors, making it an important biomarker for cancer diagnosis. nih.gov Fluorescent probes for NQO1 are often designed based on a trigger-linker-reporter mechanism. The "trigger" is typically a quinone moiety, which NQO1 selectively reduces by a two-electron mechanism to a hydroquinone. mdpi.comnih.gov This reduction initiates a self-immolative linker to release a fluorescent reporter, leading to a "turn-on" signal. nih.gov

A hypothetical NQO1 probe could be constructed by attaching a quinone-based trigger to the nitrogen atom of the 2-oxa-5-azaspiro[3.5]nonane scaffold. The scaffold would serve multiple functions:

Modulation of Physicochemical Properties: The inherent polarity and three-dimensionality of the spirocyclic oxetane can enhance the probe's aqueous solubility and cell permeability. nih.govresearchgate.net

Structural Rigidity: It provides a rigid framework that prevents unwanted quenching of the fluorophore and ensures a predictable orientation of the trigger group.

Synthetic Handle: The piperidine nitrogen allows for straightforward conjugation to the trigger-linker assembly. univ.kiev.ua

The binding of ligands to NQO1 is known to be influenced by conformational changes in the enzyme. nih.gov The defined three-dimensional shape of a probe built on the 2-oxa-5-azaspiro[3.5]nonane core could influence its binding affinity and selectivity for the NQO1 active site.

Table 4: Components of a Hypothetical NQO1 Probe Based on the 2-Oxa-5-azaspiro[3.5]nonane Scaffold

Probe Component Chemical Moiety Function
Scaffold 2-Oxa-5-azaspiro[3.5]nonane Provides 3D structure, solubility, and a synthetic attachment point.
Trigger Trimethyl-locked Quinone Propionic Acid Substrate for NQO1; its reduction initiates the signal. mdpi.com
Linker Self-immolative (e.g., p-aminobenzyl alcohol) Connects trigger to reporter; cleaves upon trigger reduction. nih.gov

| Reporter | Fluorophore (e.g., Coumarin, Naphthalimide) | Generates a fluorescent signal upon release. nih.govmdpi.com |

Future Directions and Emerging Research Avenues for 2 Oxa 5 Azaspiro 3.5 Nonane Oxalate

Development of Novel and Sustainable Synthetic Methodologies

The accessibility of 2-Oxa-5-azaspiro[3.5]nonane oxalate (B1200264) is fundamental to its exploration. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Current strategies for related spirocycles often involve multi-step sequences that may not be optimal for large-scale production. nih.govresearchgate.net

Emerging areas of focus include:

Catalytic Methods: Developing novel catalytic systems (e.g., transition-metal or organocatalysis) to construct the spirocyclic core in a single, highly stereoselective step. This could involve cascade reactions or cycloadditions that minimize intermediate purifications. nih.govresearchgate.net

Green Chemistry Approaches: Utilizing sustainable practices such as flow chemistry, which can improve reaction control, safety, and yield, while reducing waste. The use of greener solvents and reagents is also a critical consideration. nih.gov

Photochemical Synthesis: Exploring visible-light-mediated photochemical reactions, such as the Paternò–Büchi reaction, which have shown promise for creating functionalized spirocyclic oxetanes under mild conditions. rsc.orgnih.gov

Bio-based Feedstocks: Investigating the synthesis of spirocyclic acetal units from sustainable bio-based resources, which could be adapted for the production of related azaspiro compounds. lu.se

Table 1: Potential Sustainable Synthetic Strategies
MethodologyKey AdvantagesResearch Goal
Flow ChemistryEnhanced safety, scalability, and reaction controlDevelop a continuous manufacturing process.
OrganocatalysisAvoids toxic heavy metals, often stereoselectiveCreate enantiomerically pure 2-Oxa-5-azaspiro[3.5]nonane.
PhotochemistryMild reaction conditions, unique reactivityAccess novel derivatives through light-induced cycloadditions. rsc.org

Advanced Analytical Techniques for Enhanced Structural and Mechanistic Understanding

A deep understanding of the three-dimensional structure and chemical behavior of 2-Oxa-5-azaspiro[3.5]nonane oxalate is crucial. While standard techniques like NMR and mass spectrometry are routine, future research will benefit from more advanced and integrated analytical approaches.

Key future directions in this area include:

Crystallographic Studies: Single-crystal X-ray diffraction will be essential for unambiguously determining the solid-state conformation and stereochemistry of the molecule and its derivatives.

Advanced NMR Spectroscopy: The application of sophisticated 2D and 3D NMR techniques can elucidate subtle conformational dynamics in solution.

Computational NMR: Combining experimental NMR data with quantum chemical calculations, such as the DU8+ method, can help resolve structural ambiguities, a known challenge for some oxetane-containing natural products. acs.org This hybrid approach is powerful for verifying proposed structures and assigning stereochemistry with high confidence. acs.org

Expanding the Scope of Chemical Transformations and Derivatization

The true value of a chemical scaffold lies in its ability to be functionalized to create a diverse library of compounds for screening. tandfonline.com The 2-Oxa-5-azaspiro[3.5]nonane core contains a secondary amine within the piperidine (B6355638) ring, which serves as a prime handle for derivatization.

Future research will focus on:

N-Functionalization: A wide array of substituents can be introduced at the nitrogen atom via reactions like acylation, alkylation, arylation, and reductive amination. This will allow for systematic modification of properties such as polarity, lipophilicity, and basicity.

Ring-Opening Chemistry: Investigating the selective ring-opening of the oxetane (B1205548) moiety under specific conditions to yield novel, functionalized piperidine structures. The stability of the oxetane ring is highly dependent on its substitution pattern, and understanding its reactivity is key. nih.gov

Domino Reactions: Designing multi-step, one-pot reactions that build molecular complexity rapidly from the spirocyclic core, enabling the efficient synthesis of compound libraries for high-throughput screening. rsc.org

Computational Design and Predictive Modeling for Structure-Function Relationships

In silico methods are becoming indispensable for accelerating the discovery process by predicting molecular properties and guiding experimental design. For this compound, computational chemistry can provide valuable insights long before a compound is synthesized.

Promising research avenues include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to calculate key electronic properties, predict reaction outcomes, and understand the stability of different conformations. Computational studies on related spirocyclic systems have successfully predicted their reactivity in reactions like the Diels-Alder cycloaddition. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule and its derivatives in different environments (e.g., water, lipids) to understand its conformational flexibility and interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR): Once a set of derivatives with measured biological activity is available, QSAR models can be built to identify the key structural features that correlate with activity, thereby guiding the design of more potent compounds.

Table 2: Computational Modeling Approaches
TechniqueApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction modeling and electronic structure analysisReactivity, stability, and spectroscopic properties. nih.gov
Molecular DockingPredicting binding to protein targetsPotential biological targets and binding affinity.
QSARCorrelating chemical structure with biological activityDesign rules for optimizing therapeutic efficacy.

Exploration of Uncharted Biological Activities and Therapeutic Potential (Research Phase)

The structural features of 2-Oxa-5-azaspiro[3.5]nonane—specifically its sp³-rich, three-dimensional character—make it an attractive scaffold for drug discovery. nih.gov The oxetane ring is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, capable of modulating properties like solubility and metabolic stability, while the piperidine ring is a common motif in many approved drugs. nih.govmagtech.com.cn

The initial research phase should involve broad, unbiased screening to identify potential therapeutic applications. Key areas for exploration include:

High-Throughput Screening (HTS): Testing the parent compound and a library of its derivatives against a wide range of biological targets, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. Analysis of existing bioactive spirocycles shows they are active against hundreds of targets, particularly GPCRs. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD): Using the core spirocycle as a starting fragment to build more potent molecules that bind to specific protein targets.

Targeted Investigations: Based on the activity of related compounds, focused screening in specific therapeutic areas is warranted. For instance, other novel azaspiro-octane derivatives have been investigated as M4 muscarinic receptor agonists for neurological disorders and as somatostatin receptor 5 (SSTR5) antagonists for type 2 diabetes. nih.govgoogle.com These precedents suggest that the central nervous system (CNS) and metabolic diseases could be promising areas for investigation.

The exploration of this compound is in its infancy, but the convergence of advanced synthesis, computational analysis, and broad biological screening holds the key to unlocking its potential as a valuable building block for the next generation of chemical probes and therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.